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Compound of Interest

Compound Name: l-Methylephedrine hydrochloride

Cat. No.: B3415815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and

safety data for l-methylephedrine hydrochloride. The information herein is intended to

support research, development, and safety assessment activities. Data has been compiled

from publicly accessible sources, including safety data sheets, toxicological databases, and

scientific literature. It is important to note that while acute toxicity data is available,

comprehensive data on genotoxicity, carcinogenicity, and reproductive toxicity for l-
methylephedrine hydrochloride is not readily available in the public domain. This guide also

outlines standard experimental protocols for key toxicological assays to provide a framework

for further investigation.

Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after

the administration of a single dose of a substance. The most common metric from these

studies is the LD50 (Lethal Dose, 50%), which is the dose required to cause mortality in 50% of

the test animal population.

Quantitative Acute Toxicity Data
The following table summarizes the available acute toxicity data for methylephedrine

hydrochloride. It is important to note that some records do not distinguish between the specific

isomers (l-methylephedrine, dl-methylephedrine) and may refer to the racemic mixture.
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Species
Route of
Administration

LD50 / LDLo Dose Reference

Mouse Intraperitoneal LD50 185 mg/kg [1]

Mouse Oral LD50

758 mg/kg (for

DL-

Methylephedrine)

[2]

Rat Oral LDLo 1 g/kg [3]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the test population. LDLo: Lowest

Published Lethal Dose. The lowest dose reported to have caused death in a single animal.

Experimental Protocol: Acute Oral Toxicity (Limit Test &
LD50 Determination)
A standard acute oral toxicity study is conducted to determine the potential for a substance to

cause harm after a single oral dose. The following is a generalized protocol based on OECD

and FDA guidelines.[4]

Objective: To determine the acute oral toxicity of a test substance, often by identifying the LD50

or establishing a limit dose.

Species: Typically, a rodent species such as the rat (e.g., Wistar or Sprague-Dawley strains) or

mouse is used.[4]

Methodology:

Animal Preparation: Healthy, young adult animals are acclimatized to laboratory conditions

for at least five days. Animals are fasted overnight (for rats) or for a shorter period (for mice)

before dosing to ensure that the substance is absorbed from an empty stomach.[4]

Dose Formulation: The test substance is typically dissolved or suspended in a suitable

vehicle, such as water or corn oil.

Dose Administration: The substance is administered in a single dose via oral gavage using a

stomach tube or cannula. The volume administered is kept as low as possible, typically not
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exceeding 1 mL/100g of body weight for rodents.

Dose Levels:

Limit Test: If the substance is expected to have low toxicity, a limit test is often performed

first at a high dose level (e.g., 2000 or 5000 mg/kg). If no mortality or significant toxicity is

observed, further testing at higher doses may not be necessary.[4]

LD50 Determination: If toxicity is observed in the limit test, or if the substance is expected

to be more toxic, a dose-ranging study is performed with multiple dose groups. Doses are

typically spaced geometrically.

Observation Period: Animals are observed for a period of 14 days. Special attention is paid

to the first few hours after dosing for immediate signs of toxicity. Observations include

changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory,

autonomic, and central nervous system effects. Body weight is recorded at the beginning of

the study, weekly, and at the end of the 14-day period.

Necropsy: All animals (those that die during the study and those euthanized at the end)

undergo a gross necropsy to identify any pathological changes in tissues and organs.

Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 is

calculated using appropriate statistical methods.
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General Workflow of an Acute Oral Toxicity Study
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Genotoxicity
Genotoxicity assays are performed to detect direct or indirect damage to DNA, such as gene

mutations and chromosomal aberrations. No specific genotoxicity data for l-methylephedrine
hydrochloride was identified in the public domain. Standard assays for evaluating genotoxicity

are described below.

Experimental Protocol: Bacterial Reverse Mutation Test
(Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by

measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella

typhimurium.[5][6]

Objective: To evaluate the potential of a test substance to induce gene mutations.

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)

that are auxotrophic for histidine.

Methodology:

Metabolic Activation: The test is conducted with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to account for metabolites that may be

mutagenic.

Exposure: The bacterial strains are exposed to various concentrations of the test substance

in a minimal medium lacking histidine.

Incubation: The treated plates are incubated for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted for each concentration and compared to a negative control.

Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in

the number of revertant colonies.
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Experimental Protocol: In Vitro Mammalian
Chromosomal Aberration Test
This test identifies substances that may cause structural damage to chromosomes in cultured

mammalian cells.[7][8]

Objective: To assess the potential of a test substance to induce chromosomal aberrations.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or

human peripheral blood lymphocytes.

Methodology:

Cell Culture and Exposure: Cell cultures are exposed to at least three concentrations of the

test substance for a short duration (e.g., 3-6 hours) with and without metabolic activation

(S9), and for a longer duration (e.g., 24 hours) without S9.

Harvesting: After exposure, the cells are treated with a mitotic inhibitor (e.g., colcemid) to

arrest them in metaphase. The cells are then harvested.

Slide Preparation: The harvested cells are treated with a hypotonic solution, fixed, and

spread onto microscope slides. The chromosomes are then stained.

Microscopic Analysis: At least 200 metaphase spreads per concentration are analyzed for

structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

Evaluation: A substance is considered clastogenic if it produces a statistically significant,

dose-dependent increase in the frequency of cells with chromosomal aberrations.
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General Workflow of an In Vitro Chromosomal Aberration Test
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Experimental Protocol: In Vivo Mammalian Erythrocyte
Micronucleus Test
This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts

by analyzing for the presence of micronuclei in newly formed erythrocytes.[9][10]

Objective: To evaluate the potential of a test substance to induce chromosomal damage in vivo.

Test System: Rodents, typically mice or rats.

Methodology:

Dose Administration: The test substance is administered to the animals, usually via the

intended route of human exposure, at three dose levels. Dosing may occur once or on two

consecutive days.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate intervals

after the last dose (e.g., 24 and 48 hours).

Slide Preparation: The collected cells are used to prepare microscope slides, which are then

stained to differentiate between polychromatic (immature) and normochromatic (mature)

erythrocytes.

Microscopic Analysis: A large number of polychromatic erythrocytes (e.g., 2000 per animal)

are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic

erythrocytes is also determined as a measure of cytotoxicity.

Evaluation: A substance is considered genotoxic in this assay if it causes a statistically

significant, dose-dependent increase in the frequency of micronucleated polychromatic

erythrocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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